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Xyloglucan oligosaccharides

Cat. No.: B1165469
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Description

Xyloglucan oligosaccharides (XGOs) are complex carbohydrates derived from the enzymatic hydrolysis of xyloglucan, a major hemicellulose in the primary cell walls of dicotyledons . Sourced from tamarind ( Tamarindus indica L.) seeds, these oligosaccharides are gaining prominence as powerful biostimulants and signaling molecules in plant science research . Recent advances in biocatalytic production now enable access to high-purity, well-defined XGOs and the core heptasaccharide XXXG on a scalable basis, facilitating more extensive laboratory study . In research applications, XGOs have demonstrated significant efficacy in enhancing plant tolerance to abiotic stresses. Studies on Arabidopsis thaliana have shown that application of exogenous XGOs can counteract the negative effects of salt stress by dramatically increasing the gene expression and enzymatic activity of catalase, thereby reducing oxidative damage and helping to preserve chlorophyll content . Similarly, research on ramie ( Boehmeria nivea ) plants indicates that XGOs alleviate cadmium (Cd) toxicity by enhancing the metal fixation capacity of root cell walls and boosting the activity of key antioxidant enzymes like superoxide dismutase (SOD) and peroxidase (POD) to reduce membrane lipid peroxidation . Beyond stress alleviation, XGOs function as growth effectors. Bioassays with pea ( Pisum sativum L.) have demonstrated that specific XGOs can promote stem segment elongation and enhance the viscoelastic properties of cell walls, suggesting a mechanism related to wall loosening . Their activity is structurally dependent, with certain galactosylated forms like XG8 and XG9n showing greater growth-promoting activity than the core heptasaccharide XXXG . This makes them valuable tools for investigating the complex processes of cell expansion and wall remodeling. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage these high-purity this compound to probe fundamental questions in plant cell wall dynamics, stress response signaling, and the development of novel plant biostimulants.

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Xyloglucan oligosaccharides extracted and purified from apple.

Origin of Product

United States

Structural Elucidation and Heterogeneity of Xyloglucan Oligosaccharides

Advanced Spectroscopic and Chromatographic Characterization

The precise characterization of XGOs relies on a combination of advanced analytical techniques that provide detailed information about their molecular weight, monosaccharide composition, glycosidic linkages, and three-dimensional structure.

1D ¹H-NMR spectroscopy provides a rapid method for identifying and quantifying the different oligosaccharide repeating units within a xyloglucan (B1166014) digest. nih.gov Specific proton resonances can be correlated to particular structural features of the oligoglycosyl-alditols derived from XGOs. nih.gov However, due to the complexity of XGOs, ¹H-NMR spectra can suffer from signal overlap. nih.govresearchgate.net

Table 1: Application of NMR Techniques in Xyloglucan Oligosaccharide Analysis

NMR Technique Information Obtained Reference
1D ¹H-NMR Identification and quantification of oligosaccharide subunits. nih.gov
2D COSY Scalar coupling correlations between protons on adjacent carbons.
2D TOCSY Correlation of all protons within a spin system (a sugar residue).
2D NOESY Through-space correlations between protons, revealing spatial proximity and aiding in conformational analysis. nih.gov

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and sequence of XGOs. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are the two most commonly used techniques for the analysis of these oligosaccharides. nih.gov

MALDI-TOF MS is a high-throughput technique that allows for the rapid determination of the molecular masses of XGOs in a complex mixture, providing a fingerprint of the oligosaccharide profile. researchgate.netresearchgate.net This method is particularly useful for analyzing the relative abundance of different XGOs released by enzymatic digestion of xyloglucan. researchgate.net Post-source decay (PSD) fragmentation in MALDI-TOF MS can provide further structural information, such as the degree of substitution by galactose, xylose, and fucose. tandfonline.comtandfonline.com The intensity of fragment ions can be used to characterize the degree of substitution at the non-reducing end. tandfonline.comtandfonline.com

ESI-MS, often coupled with liquid chromatography (LC), provides detailed structural information through tandem mass spectrometry (MS/MS) experiments. nih.govresearchgate.net In ESI-MS/MS, precursor ions of specific XGOs are selected and fragmented to generate product ions. The resulting fragmentation patterns provide information about the sequence of monosaccharides and the positions of substituents. nih.gov This technique is crucial for identifying the precise location of modifications on the XGO structure. nih.gov

Table 2: Comparison of MS Techniques for Xyloglucan Oligosaccharide Analysis

MS Technique Advantages Applications Reference
MALDI-TOF MS High throughput, sensitive, provides molecular weight profiles of complex mixtures. Rapid profiling of XGO mixtures, analysis of relative abundance of oligosaccharides. researchgate.netresearchgate.net

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and efficient method for the separation and quantification of underivatized carbohydrates, including XGOs. ncsu.eduuga.educreative-biolabs.com This technique separates oligosaccharides based on the different acidities of their hydroxyl groups at high pH. ncsu.edu The separated molecules are then detected electrochemically with high sensitivity.

HPAEC-PAD is capable of resolving complex mixtures of XGOs, including isomers, with high resolution. acs.org It is widely used for the quantitative analysis of monosaccharide composition after acid hydrolysis of XGOs and for profiling the oligosaccharides released by enzymatic digestion. mdpi.com The development of gradient elution profiles has improved the separation of various hardwood-related xylan components, including glucuronic acid and its methylated form. nih.gov

Gel-Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique used for the separation of molecules based on their hydrodynamic volume. In the context of XGO analysis, GPC is often used as an initial purification step to separate oligosaccharides from larger polysaccharides and enzymes after enzymatic digestion. nih.gov By using calibrated columns, GPC can also provide an estimation of the molecular size distribution of the XGO mixture.

Diversity in XGO Structural Motifs Across Plant Species

Xyloglucans exhibit significant structural diversity across different plant species, which is reflected in the variety of XGOs released upon enzymatic hydrolysis. nih.govsemanticscholar.org This heterogeneity is primarily due to variations in the side chains attached to the β-(1→4)-glucan backbone. nih.gov

The fundamental structure of xyloglucan consists of a cellulose-like backbone of β-1,4-linked glucose residues, to which α-D-xylose residues are attached at the O-6 position. nih.gov The pattern of this xylosylation is a key feature that varies among plant groups. uga.edu

In most dicotyledonous plants and non-graminaceous monocots, the xyloglucan structure is characterized by a repeating "XXXG" motif. nih.govuga.edu This notation indicates that three consecutive glucose residues in the backbone are substituted with xylose (X), followed by one unsubstituted glucose residue (G). nih.gov These xylosyl residues can be further substituted with other sugars such as galactose and fucose. nih.gov

In contrast, the xyloglucans of grasses (Poaceae) and some other commelinid monocots typically exhibit an "XXGG" or "XXGn" motif. nih.govnih.gov This pattern consists of two consecutive xylosylated glucose residues followed by two or more unsubstituted glucose residues. nih.gov This results in a lower degree of xylosylation compared to the XXXG-type xyloglucans. nih.gov

Table 3: Common Xyloglucan Oligosaccharide Motifs in Different Plant Groups

Plant Group Dominant Xylosylation Motif Key Structural Features Reference
Dicots XXXG High degree of xylosylation; side chains often contain galactose and fucose. nih.govuga.edu
Non-graminaceous Monocots XXXG Similar to dicots, with fucogalactoxyloglucans being common. nih.gov

The structural diversity of XGOs is not limited to the xylosylation pattern. Variations in the terminal glycosyl residues of the side chains, such as the presence of galactose, fucose, or arabinose, contribute to the vast heterogeneity of these molecules across the plant kingdom. nih.govresearchgate.net

Fucosylation, Galactosylation, and Arabinosylation Patterns

The side chains of xyloglucan oligosaccharides can be further extended by the addition of galactose, fucose, and arabinose residues, contributing significantly to their structural diversity.

Galactosylation: A common modification is the addition of a β-D-galactosyl (Gal) residue to the O-2 position of the xylosyl residues. nih.gov This creates side chains denoted by the letter 'L', as seen in oligosaccharides like XXLG and XLLG. researchgate.netresearchgate.net The presence and position of galactose are not random; for instance, in pea, XLFG subunits are more abundant in leaf xyloglucan than in stem xyloglucan. uga.edu The galactosylation of the xylopyranosyl side chain can influence the activity of certain enzymes that degrade xyloglucan. researchgate.net

Fucosylation: In many dicotyledonous plants, the galactosyl residues can be further substituted at the O-2 position with an α-L-fucosyl (Fuc) residue, creating a side chain designated as 'F'. nih.govnih.gov This results in fucosylated oligosaccharides such as XXFG and XLFG. oup.com The presence of fucose is not universal; for example, xyloglucans from solanaceous plants are typically not fucosylated. uga.edu The degree of fucosylation can vary between different tissues and plant species. For example, fucosyl residues are often absent from seed xyloglucans but present in the vegetative parts of the same plant. uga.edu In some monocots, fucosylated xyloglucans are found in all non-lignified cell walls, while in others, like the Poaceae family, they are absent. cell.com The monoclonal antibody CCRC-M1 is a valuable tool for detecting the α-L-Fucp-(1→2)-β-D-Galp epitope characteristic of fucosylated xyloglucans. cell.com

Arabinosylation: The presence of arabinose in xyloglucan side chains is another source of structural variation. For instance, novel structural elements, including α-L-arabinofuranosyl-(1→3)-β-D-xylopyranosyl sidechains, have been identified in xyloglucan from suspension-cultured Acer pseudoplatanus cells. nih.gov Cranberry-derived arabino-xyloglucan oligosaccharides have also been characterized, highlighting the presence of arabinose in these structures. nih.gov

Table 1: Common Substitution Patterns in this compound

Substitution Linkage Common Oligosaccharide Units
Galactosylation β-D-Galactosyl-(1→2)-α-D-Xylosyl XXLG, XLLG
Fucosylation α-L-Fucosyl-(1→2)-β-D-Galactosyl XXFG, XLFG
Arabinosylation α-L-Arabinofuranosyl-(1→3)-β-D-Xylopyranosyl Found in specific species like Acer pseudoplatanus

O-Acetylation of this compound

O-acetylation is a significant modification of this compound that further increases their structural complexity. Acetyl groups can be attached to both the backbone glucosyl residues and the side-chain galactosyl residues. nih.govnih.gov

In the XXXG-type xyloglucan, which is common in dicots, O-acetylation predominantly occurs on the side-chain galactose residues, specifically at the O-6 position, although low levels of 3-O- and 4-O-monoacetylation and di-O-acetylation have also been observed. nih.govresearchgate.net The presence of fucosylated xyloglucan appears to be a prerequisite for at least one type of O-acetyltransferase activity in Arabidopsis. nih.gov In fucose-deficient mutants, the O-acetylation of galactose residues is significantly reduced. nih.gov

In contrast, the XXGG-type xyloglucan, found in grasses and Solanaceae, can have O-acetyl groups on the backbone glucosyl residues. nih.govnih.gov Since both xylosylation and acetylation occur at the O-6 position of the backbone glucose, there is a coordinated regulation between these two modifications. nih.gov The presence of O-acetyl groups on unbranched glucosyl residues can also influence the enzymatic degradation of XXGG-type xyloglucans. uga.edu In Arabidopsis, the proteins AXY4 and AXY4L, which contain a Trichome Birefringence-Like domain, are required for the O-acetylation of xyloglucan. oup.com Mutants lacking these proteins show a significant reduction in xyloglucan O-acetylation. oup.com

Table 2: O-Acetylation Patterns in this compound

Xyloglucan Type Primary Acetylation Site Functional Notes
XXXG-type (Dicot) Side-chain Galactose residues (O-6) Fucosylation of the side chain often precedes acetylation.
XXGG-type (Grasses, Solanaceae) Backbone Glucose residues (O-6) Acetylation and xylosylation at the O-6 position are mutually exclusive.

Impact of Structural Heterogeneity on Research Methodologies and Biological Activities

The structural heterogeneity of this compound presents both challenges and opportunities for their study and understanding of their biological functions.

Research Methodologies: The detailed structural characterization of this diverse group of molecules necessitates the use of sophisticated analytical techniques. High-resolution methods such as ¹H-NMR spectroscopy and fast-atom-bombardment mass spectrometry (FAB-MS) are crucial for determining the identities and proportions of the various oligosaccharide repeating units. nih.gov Oligosaccharide Mass Profiling (OLIMP), often coupled with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), provides a rapid and sensitive method for assessing the structure of this compound and identifying mutants with altered cell wall structures. oup.comresearchgate.net The enzymatic digestion of xyloglucan followed by chromatographic separation and mass spectrometry is a common strategy to generate and analyze these complex oligosaccharides. nih.govgoogle.com

Biological Activities: The structural variations in this compound are not merely decorative but have significant implications for their biological roles. The pattern of side-chain substitutions can influence the interactions of xyloglucan with other cell wall components, such as cellulose (B213188), thereby affecting the mechanical properties of the cell wall. uga.edu The presence or absence of specific residues like fucose can vary in a tissue-specific manner, suggesting distinct functional roles in different parts of the plant. uga.edu For instance, the degree of fucosylation is thought to be, at least in part, metabolically controlled. uga.edu Furthermore, specific xyloglucan oligosaccharide structures have been proposed to act as damage-associated molecular patterns (DAMPs), triggering immune responses in plants. frontiersin.orgnih.gov The "mucin-like" structure conferred by the side chains is also responsible for the mucoadhesive properties of xyloglucan, which has implications for its interaction with biological membranes. nih.gov The heterogeneity of these oligosaccharides dictates their susceptibility to enzymatic degradation, with different enzymes showing specificity for particular structural motifs. mdpi.comnih.gov

Biosynthesis and Metabolism of Xyloglucan and Its Oligosaccharides

Enzymatic Degradation and Remodeling of Xyloglucan (B1166014)

The structure of xyloglucan in the plant cell wall is not static; it is actively remodeled and degraded by a variety of enzymes. This enzymatic activity is crucial for processes like cell growth, development, and the breakdown of plant biomass. The enzymes responsible primarily belong to the glycoside hydrolase (GH) superfamily.

Key enzymes in this process are the xyloglucan endotransglucosylase/hydrolases (XTHs), which belong to the GH16 family. XTHs have dual potential activities: xyloglucan endotransglucosylase (XET) and xyloglucan endohydrolase (XEH).

XET activity cleaves a xyloglucan chain and transfers the newly generated reducing end to the non-reducing end of another xyloglucan molecule, effectively integrating and rearranging the xyloglucan network.

XEH activity involves the hydrolysis of a xyloglucan chain, leading to its breakdown. These activities are central to cell wall loosening and expansion.

Complete degradation of xyloglucan into monosaccharides requires a consortium of enzymes with different specificities. This process is well-studied in microorganisms that use plant biomass as a carbon source. The degradation typically involves:

Xyloglucanases : Endo-acting enzymes (e.g., from GH families 5, 12, 44, and 74) that cleave the β-1,4-glucan backbone, releasing smaller xyloglucan oligosaccharides (XGOs).

Exo-acting glycosidases : These enzymes work on the XGOs to remove side chains. This includes:

α-xylosidases (e.g., GH31) to remove xylose residues.

β-galactosidases (e.g., GH42) to remove galactose.

α-fucosidases (e.g., GH29) to remove fucose.

β-glucosidases (e.g., GH1): These enzymes finally cleave the remaining glucose units from the non-reducing end of the backbone oligosaccharides.

The synergistic action of these enzymes is essential for the complete breakdown of the complex xyloglucan polymer. For instance, exo-acting enzymes like α-xylosidases and β-galactosidases often cannot act on the polymeric xyloglucan but efficiently degrade the smaller oligosaccharides produced by endo-xyloglucanases. This enzymatic machinery is not only vital for the natural carbon cycle but also holds significant potential for biotechnological applications, such as the production of biofuels from lignocellulosic biomass.

Xyloglucan Endotransglucosylase/Hydrolases (XTHs/XETs/XEHs)

Xyloglucan Endotransglucosylase/Hydrolases (XTHs) are a crucial family of enzymes involved in modifying the xyloglucan backbone in the plant cell wall. peerj.comnih.gov These enzymes play a vital role in processes that require cell wall remodeling, such as cell enlargement and differentiation. peerj.comresearchgate.net XTHs belong to the glycoside hydrolase family 16 (GH16) and are responsible for the cleavage and potential rearrangement of xyloglucan chains, which are key components tethering cellulose (B213188) microfibrils. researchgate.netnih.gov

XTHs are notable for possessing two distinct potential catalytic activities, which lead to fundamentally different outcomes for the xyloglucan polymer. peerj.comnih.gov

Xyloglucan Endotransglucosylase (XET) Activity: This is the most common activity observed for XTH proteins. nih.govnih.gov In this transglycosylation reaction, the enzyme cleaves a β-1,4-glucan backbone of a xyloglucan molecule and transfers the newly generated donor end to the non-reducing end of an acceptor xyloglucan molecule or oligosaccharide. nih.govnih.govnih.gov This process does not result in the net breakdown of xyloglucan but rather in the cutting and re-ligation of the polysaccharide chains. nih.gov This molecular grafting allows for the integration of newly synthesized xyloglucans into the existing cell wall network and the dynamic rearrangement of the cellulose-xyloglucan matrix. nih.govresearchgate.net

Xyloglucan Endohydrolase (XEH) Activity: A smaller subset of XTH proteins exhibits primarily or exclusively hydrolytic activity. nih.govnih.gov In this reaction, the enzyme cleaves the xyloglucan backbone and transfers the glycosyl residue to a water molecule. nih.govwikipedia.org This results in the irreversible shortening of the xyloglucan chain, leading to a net degradation of the polymer. peerj.comnih.gov This hydrolytic action is thought to contribute more directly to cell wall loosening by permanently breaking the tethers between cellulose microfibrils. nih.gov

While many XTHs display one dominant activity, the distinction is not always absolute. nih.gov For example, studies on two different Arabidopsis thaliana XTHs revealed that XTH15 has high XET activity and undetectable XEH activity, whereas XTH31 shows predominant XEH activity with only slight XET action. nih.gov

Enzyme ActivityAbbreviationEC NumberCatalytic FunctionEffect on Xyloglucan
Xyloglucan Endotransglycosylase XET2.4.1.207Cleaves a xyloglucan backbone and ligates it to another xyloglucan chain. nih.govoup.comRearrangement and integration without net degradation. nih.gov
Xyloglucan Endohydrolase XEH3.2.1.151Cleaves a xyloglucan backbone and adds a water molecule. nih.govoup.comIrreversible shortening and degradation of the polymer chain. nih.gov

The dual activities of XTHs allow them to play a complex role in regulating the physical properties of the plant cell wall, contributing to both its loosening for expansion and its subsequent strengthening. nih.gov

During cell growth, turgor pressure creates stress on the cell wall. wikipedia.org Wall loosening is required to allow for irreversible expansion. wikipedia.org XET activity contributes to this process by transiently cleaving the xyloglucan tethers that link cellulose microfibrils. nih.govresearchgate.net This allows the microfibrils to move apart under turgor pressure. nih.govresearchgate.net The subsequent re-ligation of the cleaved xyloglucan to another chain restores the wall's structural integrity, preventing catastrophic failure while permitting controlled enlargement. nih.govnih.gov XEH activity can also promote wall loosening, perhaps more directly, by permanently hydrolyzing these load-bearing tethers. nih.govnih.gov The expression of XTH genes often coincides with periods of cell growth. nih.gov

Conversely, XTHs are also implicated in cell wall strengthening. nih.gov By integrating new xyloglucan polymers into the wall matrix, XET activity can fortify the cellulose-xyloglucan network. nih.gov This is particularly important after cell expansion has ceased or in tissues that require high mechanical strength. nih.gov In some grasses, specific XTH isoforms have been proposed to create xyloglucan-(β-1,3:1,4-glucan) links that reinforce the cell wall. nih.gov Therefore, the balance between the transglycosylating and hydrolytic activities of different XTH isozymes, and their expression patterns, helps to precisely control the dynamic process of cell wall construction and modification. researchgate.net

Glycoside Hydrolases (GH) Families Involved in XGO Release and Modification

The complete breakdown of the complex xyloglucan polymer into its constituent monosaccharides requires the synergistic action of several types of Glycoside Hydrolases (GH). nih.govtaylorfrancis.com These enzymes are broadly categorized based on their mode of action as either "endo-" or "exo-" acting enzymes. Endo-acting enzymes cleave internal bonds within the polysaccharide backbone, releasing smaller this compound (XGOs), while exo-acting enzymes cleave terminal sugar residues from the non-reducing end of the polymer or its oligosaccharides. nih.gov

Endo-xyloglucanases (EC 3.2.1.151) are enzymes that specifically target and hydrolyze the β-1,4-glucosidic bonds within the backbone of the xyloglucan polymer, releasing smaller oligosaccharides. nih.govnih.gov Several GH families contain enzymes with this activity.

GH5 and GH12: Fungi, such as Aspergillus oryzae, are known to produce xyloglucan-specific endoglucanases from these families. researchgate.net For example, Xeg5A (GH5) and Xeg12A (GH12) from this fungus have been identified and characterized for their ability to degrade xyloglucan. researchgate.net

GH44: This family also includes enzymes with endo-xyloglucanase activity, contributing to the initial breakdown of the polymer. nih.gov

GH74: Members of the GH74 family are known endo-xyloglucanases. nih.govnih.gov Some GH74 xyloglucanases exhibit an endo-processive mode of action, meaning they remain attached to the polymer chain and perform multiple successive cuts before dissociating. nih.gov This contrasts with the endo-dissociative (or random) action of enzymes like the GH12 xyloglucanase from A. oryzae. nih.gov

GH FamilyEnzyme TypeMode of ActionExample Organism/Enzyme
GH5 Endo-xyloglucanaseCleaves internal backbone linkages. researchgate.netAspergillus oryzae (Xeg5A) researchgate.net
GH12 Endo-xyloglucanaseCleaves internal backbone linkages, often in a random, dissociative manner. nih.govresearchgate.netAspergillus oryzae (Xeg12A) nih.gov
GH44 Endo-xyloglucanaseCleaves internal backbone linkages. nih.govRuminiclostridium cellulolyticum (Cel44O) nih.gov
GH74 Endo-xyloglucanaseCleaves internal backbone linkages, can be endo-processive. nih.govnih.govThermotoga maritima (TmCel74) nih.gov

Once endo-xyloglucanases have generated smaller oligosaccharides, a suite of exo-glycosidases is required to sequentially remove the side-chain and backbone sugars from the non-reducing end. nih.govresearchgate.net The concerted action of these enzymes is essential for the complete saccharification of xyloglucan. nih.gov

α-Fucosidases (EC 3.2.1.51): These enzymes, often found in GH family 29, are responsible for cleaving the terminal α-L-fucose residues that are linked to galactose side chains in the xyloglucan of many plant species. nih.govnih.gov An α-fucosidase from the archaeon Saccharolobus solfataricus was shown to efficiently remove fucose from apple pomace XGOs without needing prior debranching by other enzymes. nih.gov

β-Galactosidases (EC 3.2.1.23): After fucose removal (if present), β-galactosidases act to hydrolyze the β-D-galactose residues from the side chains. nih.gov These enzymes are found in several GH families, including GH1, GH2, GH35, and GH42. nih.govnih.gov

α-Xylosidases (EC 3.2.1.177): These enzymes are critical for removing the α-D-xylose residues that are directly attached to the glucose backbone. nih.gov They typically belong to GH family 31. nih.govnih.gov The α-xylosidase (XylS) from S. solfataricus was shown to remove the terminal xylose residue, but its action on subsequent xylose residues required the prior removal of backbone glucose and galactose units by other enzymes. nih.govmdpi.com

β-Glucosidases (EC 3.2.1.21): These enzymes hydrolyze the β-1,4-linked glucose units of the backbone, releasing free glucose. asm.org Some β-glucosidases, such as the GH1 enzyme (LacS) from S. solfataricus, exhibit broad specificity and can also act as β-galactosidases, removing both galactose from side chains and glucose from the backbone. nih.govnih.gov

The synergistic action of these exo-enzymes is crucial. For instance, studies using enzymes from S. solfataricus demonstrated that the simultaneous activity of a β-gluco-/β-galactosidase (LacS) and an α-xylosidase (XylS) resulted in the release of galactose, glucose, and xylose, whereas the individual enzymes were less effective. nih.govmdpi.com

Microbial Degradation Pathways

Microorganisms, particularly those in the mammalian gut and saprophytic bacteria in the soil, have evolved sophisticated pathways to utilize xyloglucan as a nutrient source. researchgate.netbohrium.com This degradation is a highly coordinated process involving numerous enzymes and transporters. wikipedia.org

In the human gut, the breakdown of dietary xyloglucan is carried out by specific members of the microbiota, such as bacteria from the genus Bacteroides. nih.govbohrium.com These bacteria possess dedicated gene clusters known as Xyloglucan Utilization Loci (XyGULs). nih.gov A well-studied model is that of Bacteroides ovatus. nih.gov The degradation strategy involves:

Extracellular Depolymerization: Secreted endo-xyloglucanases (e.g., from GH family 5) first act on the large, extracellular xyloglucan polymer, cleaving it into smaller, soluble this compound (XGOs). nih.govwikipedia.org In some bacteria like Ruminiclostridium cellulolyticum, this initial breakdown is accomplished by a multi-enzyme complex called the cellulosome, which contains several xyloglucan-active enzymes. nih.govresearchgate.net

Oligosaccharide Import: The resulting XGOs are then imported into the bacterial cell. researchgate.net In Gram-negative bacteria like Cellvibrio japonicus, this occurs across the outer membrane into the periplasm via a TonB-dependent transporter. researchgate.net In Gram-positive bacteria, an ATP-binding cassette (ABC) transporter is typically responsible for importing the oligosaccharides directly into the cytoplasm. nih.govresearchgate.net

Intracellular/Periplasmic Saccharification: Once inside the cell (or in the periplasm), the XGOs are completely broken down into monosaccharides by a battery of exo-glycosidases. nih.govresearchgate.net This intracellular toolkit includes α-xylosidases, β-galactosidases, α-fucosidases, and β-glucosidases, which work in concert to sequentially strip the side chains and dismantle the glucan backbone. nih.govresearchgate.net

This multi-step pathway, which separates initial depolymerization from final saccharification, allows the bacterium to efficiently capture and metabolize the degradation products without losing them to competing microbes in the environment. nih.gov

Bacterial and Fungal Enzyme Systems

The breakdown of xyloglucan, a major hemicellulose in the plant cell wall, by bacteria and fungi is a critical process in the global carbon cycle and has significant biotechnological implications. This process is accomplished by a diverse array of carbohydrate-active enzymes (CAZymes), primarily glycoside hydrolases (GHs), that act synergistically to deconstruct the complex xyloglucan structure into its constituent monosaccharides. frontiersin.orgresearchgate.net

Microbial degradation of xyloglucan typically involves an initial attack on the β-1,4-linked D-glucan backbone by endo-xyloglucanases (EC 3.2.1.151). researchgate.netnih.gov These enzymes cleave the backbone internally, releasing smaller this compound (XGOs). nih.gov Following this initial breakdown, a suite of accessory enzymes, including β-galactosidases, α-L-arabinofuranosidases, and α-xylosidases, work to remove the various side chains from the XGOs. nih.govmdpi.com

Key Bacterial and Fungal Enzymes in Xyloglucan Degradation:

Enzyme ClassGlycoside Hydrolase (GH) FamiliesFunctionMicrobial Source Examples
Endo-xyloglucanases GH5, GH9, GH12, GH44, GH74Cleave the β-1,4-glucan backbone of xyloglucan. frontiersin.orgnih.govRuminiclostridium cellulolyticum, Bacteroides ovatus, Aspergillus niger nih.govasm.orgnih.gov
β-Glucosidases GH1, GH3Hydrolyze cellobiose (B7769950) and other short glucooligosaccharides to glucose. nih.govnih.govSaccharolobus solfataricus, Bacteroides ovatus nih.govmdpi.com
β-Galactosidases GH2, GH35Remove galactose side chains from this compound. nih.govresearchgate.netBacteroides ovatus, Trichoderma reesei nih.govresearchgate.net
α-L-Arabinofuranosidases GH43, GH51, GH54, GH62Cleave arabinose side chains. nih.govnih.govnih.govBacteroides ovatus, Paenibibacillus sp. nih.govresearchgate.net
α-Xylosidases GH31Remove xylose side chains directly attached to the glucan backbone. mdpi.comresearchgate.netSaccharolobus solfataricus, Escherichia coli mdpi.comresearchgate.net
α-Fucosidases GH29, GH95Cleave fucose residues from galactose side chains. frontiersin.orgmdpi.comSaccharolobus solfataricus mdpi.com

Fungi, such as various species of Aspergillus and Trichoderma, are well-known for their capacity to secrete a wide range of enzymes for plant polysaccharide degradation. nih.govresearchgate.net For instance, Aspergillus niger produces a comprehensive set of enzymes for xyloglucan breakdown, including endoglucanases that can cleave the xyloglucan backbone and various exo-acting glycosidases to remove side chains. nih.govnih.gov The enzymatic systems in bacteria can be either extracellular, as seen in many saprophytic bacteria like Cellvibrio japonicus, or organized into complex cell-surface structures called cellulosomes, found in anaerobic bacteria such as Ruminiclostridium cellulolyticum. nih.govnih.gov The human gut bacterium Bacteroides ovatus possesses a dedicated xyloglucan utilization locus (XyGUL) that encodes all the necessary enzymes for xyloglucan degradation. nih.gov

ATP-Binding Cassette (ABC) Transporter Systems for XGO Uptake

Once extracellular enzymes have broken down large xyloglucan polymers into smaller oligosaccharides, many bacteria internalize these XGOs for intracellular metabolism. nih.gov This uptake is often mediated by ATP-Binding Cassette (ABC) transporters, which are multi-protein complexes that utilize the energy of ATP hydrolysis to move substrates across cellular membranes. researchgate.netnih.govnih.gov

Bacterial ABC importers for oligosaccharides typically consist of three main components: a periplasmic or extracellular solute-binding protein (SBP), one or two transmembrane domains (TMDs) that form a channel through the membrane, and two cytoplasmic nucleotide-binding domains (NBDs) that bind and hydrolyze ATP. nih.govzju.edu.cn

The process of XGO uptake via an ABC transporter can be summarized as follows:

Binding: The SBP, with high affinity and specificity, captures XGOs in the extracellular environment. youtube.com

Conformational Change: Upon binding the XGO, the SBP undergoes a conformational change and delivers the oligosaccharide to the TMD. youtube.com

Translocation: The interaction of the SBP-XGO complex with the TMD signals the NBDs to bind and hydrolyze ATP. youtube.com This energy transduction leads to a conformational change in the TMDs, opening the channel and translocating the XGO into the cytoplasm. nih.govyoutube.com

In several xyloglucan-degrading bacteria, the genes encoding the ABC transporter components are located within the same gene cluster as the genes for the xyloglucan-degrading enzymes. nih.gov For example, in Ruminiclostridium cellulolyticum, a specific ABC transporter is responsible for the import of XGOs into the cell. nih.gov Similarly, in Geobacillus stearothermophilus, the expression of an ABC transporter for xylo-oligosaccharides is regulated by a two-component system, indicating a tightly controlled process of substrate uptake. nih.gov

Components of a Typical Bacterial ABC Transporter for Oligosaccharide Uptake:

ComponentLocationFunction
Solute-Binding Protein (SBP) Periplasm (Gram-negative) or extracellular, tethered to the membrane (Gram-positive)Binds the specific oligosaccharide with high affinity. zju.edu.cnyoutube.com
Transmembrane Domains (TMDs) Inner membraneForm a channel for the passage of the oligosaccharide. nih.gov
Nucleotide-Binding Domains (NBDs) CytoplasmBind and hydrolyze ATP to power the transport process. researchgate.netnih.gov
Intracellular XGO Metabolism in Microorganisms

Following their transport into the cytoplasm, the internalized XGOs are further broken down into their constituent monosaccharides by a battery of intracellular glycoside hydrolases. asm.org This intracellular degradation strategy prevents the loss of valuable sugars to competing microbes in the environment.

The specific metabolic pathways for XGO degradation can vary between different microorganisms. researchgate.netnih.govfrontiersin.org However, the general strategy involves the sequential removal of side-chain sugars, followed by the cleavage of the glucan backbone. For instance, in Ruminiclostridium cellulolyticum, the cytosolic depolymerization of imported XGOs results in the simultaneous release of glucose, galactose, xylose, and cellobiose. asm.org The bacterium then employs a novel metabolic strategy to catabolize all these sugars concurrently, with glucose consumption being prioritized. asm.org

In Bacteroides ovatus, the intracellular enzymes encoded by the XyGUL, such as β-galactosidase, α-L-arabinofuranosidase, α-xylosidase, and β-glucosidase, act in a concerted manner to completely hydrolyze the XGOs to monosaccharides. nih.gov These monosaccharides—glucose, xylose, galactose, arabinose, and fucose—can then enter the central metabolic pathways of the bacterium, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, to generate energy and metabolic precursors.

Summary of Intracellular XGO Metabolism:

StepEnzymes InvolvedProductsSubsequent Fate
1. Side-chain removal β-galactosidases, α-L-arabinofuranosidases, α-xylosidases, α-fucosidasesGalactose, Arabinose, Xylose, FucoseEntry into specific monosaccharide catabolic pathways.
2. Backbone degradation β-glucosidasesGlucoseEntry into glycolysis.

This intracellular approach to XGO metabolism, coupled with efficient ABC transporter systems, highlights the sophisticated strategies that microorganisms have evolved to utilize complex plant polysaccharides as a source of carbon and energy.

Biological Functions and Signaling Pathways of Xyloglucan Oligosaccharides

Role in Plant Growth and Development

Xyloglucan (B1166014) oligosaccharides (XGOs) are biologically active fragments of xyloglucan, the primary hemicellulosic polysaccharide in the cell walls of most dicotyledonous plants. frontiersin.orgmdpi.comuga.edu These oligosaccharides play a significant role in various aspects of plant growth and development, acting as signaling molecules that can influence cell expansion, wall structure, and hormonal responses. mdpi.com

Regulation of Cell Elongation and Expansion

XGOs have been shown to have a dual effect on cell elongation, capable of both promoting and inhibiting this fundamental growth process. This regulatory capacity is concentration-dependent and influenced by the presence of other growth regulators like auxin. nih.govnih.gov

At micromolar concentrations, certain XGOs can promote cell elongation. oup.com For example, oligosaccharides derived from the enzymatic breakdown of xyloglucans have been observed to stimulate the elongation of etiolated pea stem segments. oup.com This growth-promoting effect is attributed to their ability to activate cell wall-modifying enzymes. Specifically, XGOs can enhance the activity of cellulases and xyloglucan endotransglycosylase/hydrolases (XTHs), enzymes that play a crucial role in loosening the cell wall to permit expansion. oup.comoup.com The enhancement of midchain xyloglucan cleavage by these enzymes is thought to be a key mechanism by which XGOs facilitate cell wall loosening and, consequently, cell growth. oup.com

Conversely, at nanomolar concentrations, specific fucosylated XGOs, such as XXFG, have been found to inhibit auxin-induced cell elongation in pea stem segments. nih.govnih.gov This inhibitory effect suggests a negative feedback mechanism where the breakdown products of xyloglucan can signal to curtail excessive cell expansion. However, this inhibitory effect can be lost at higher concentrations, where the growth-promoting effects may become dominant. nih.gov

The structural characteristics of the XGOs are critical to their activity. Studies have shown that oligosaccharides with certain substitutions, such as galactose, are more effective at promoting growth than the core xyloglucan-glucose backbone alone. oup.com

Table 1: Effects of Xyloglucan Oligosaccharides on Cell Elongation

Xyloglucan Oligosaccharide (XGO) Concentration Plant System Observed Effect Proposed Mechanism Reference
Mixed XGOs ~1 µM Etiolated pea stem segments Promotion of elongation Activation of cellulase and enhancement of midchain xyloglucan cleavage oup.com
Fucosylated XGOs (e.g., XXFG) ~1 nM Pea stem segments Inhibition of auxin-stimulated growth Antagonism of auxin action nih.gov
XXXG >10⁻⁸ M Pea stem segments Slight promotion of elongation (in absence of auxin) Increased rate of wall extension and stabilization of microtubules nih.gov
XG7, XG8, XG9n, XG9 ~1 µM Etiolated pea stem segments Promotion of elongation (XG8 and XG9n most effective) Stimulation of cellulase activity oup.com

Cell Wall Remodeling and Plasticity

The primary cell wall is a dynamic structure that undergoes continuous modification to allow for cell growth and adaptation. XGOs are key players in this process of cell wall remodeling, influencing its plasticity and mechanical properties. oup.com The cellulose-xyloglucan network is a major load-bearing structure within the primary cell wall, where xyloglucan molecules coat and connect cellulose (B213188) microfibrils. uga.eduoup.com

The remodeling of this network is largely mediated by the activity of XTHs, which can cleave and religate xyloglucan chains. nih.govmdpi.com This action allows for the controlled expansion of the cell wall under turgor pressure without compromising its structural integrity. uga.edu XGOs have been shown to enhance the activity of XTHs, thereby promoting the breakdown and rearrangement of xyloglucan tethers. oup.com This leads to a decrease in the molecular mass of wall-bound xyloglucans and an increase in cell wall extensibility, which are prerequisites for cell expansion. oup.com

Research on azuki bean epicotyls demonstrated that the application of XGOs increased cell wall extensibility, indicating a direct effect on the physical properties of the cell wall. oup.com This effect is attributed to the ability of XGOs to stimulate the xyloglucan-degrading activity of XTH, leading to a more plastic and extensible cell wall. oup.com

Hormonal Crosstalk (e.g., Auxin Interactions)

The physiological effects of XGOs are often intertwined with the action of plant hormones, particularly auxin, a key regulator of plant growth and development. frontiersin.orgmdpi.comimrpress.com The interaction between XGOs and auxin signaling pathways is complex, exhibiting both synergistic and antagonistic relationships. nih.gov

As mentioned earlier, fucosylated XGOs can act as antagonists to auxin-stimulated growth at low concentrations. nih.govnih.govnih.gov This suggests that XGOs can modulate the cellular response to auxin, potentially acting as a feedback control mechanism to fine-tune cell elongation.

Conversely, some XGOs can mimic the effects of auxin by promoting cell elongation, even in the absence of the hormone. nih.govnih.gov This suggests that XGOs may trigger downstream components of the growth-regulating pathway that are also targeted by auxin. Furthermore, studies have shown that auxin signaling can influence the expression of genes related to xyloglucan metabolism, indicating a reciprocal relationship where auxin can control the production of XGOs. nih.gov For instance, auxin-induced growth has been correlated with changes in the molecular structure of xyloglucans. nih.gov This intricate crosstalk between XGOs and auxin is crucial for the coordinated regulation of differential growth in plants. nih.gov

XGOs as Damage-Associated Molecular Patterns (DAMPs) in Plant Immunity

In addition to their roles in growth and development, XGOs have been identified as Damage-Associated Molecular Patterns (DAMPs). frontiersin.orgnih.govnih.gov DAMPs are endogenous molecules that are released upon tissue damage, for instance, by the action of cell wall degrading enzymes (CWDEs) from invading pathogens. frontiersin.orgnih.gov The perception of these molecules by the plant's immune system triggers a state of heightened defense.

Elicitation of Plant Defense Responses

When plant cell walls are compromised during pathogen attack, fragments of xyloglucan, in the form of XGOs, are released. frontiersin.org These XGOs can act as potent elicitors of plant defense responses in various plant species, including grapevine and Arabidopsis thaliana. nih.govnih.gov

The recognition of XGOs by the plant initiates a signaling cascade that leads to the activation of a broad range of defense mechanisms. These responses are characteristic of DAMP-triggered immunity and are aimed at restricting pathogen growth and spread. nih.gov

Key defense responses elicited by XGOs include:

Production of Reactive Oxygen Species (ROS): While not as consistently reported as for other DAMPs like oligogalacturonides, the signaling cascade initiated by XGOs can involve changes in ROS homeostasis.

Callose Deposition: XGOs induce the deposition of callose at the site of potential pathogen entry, which acts as a physical barrier to reinforce the cell wall. nih.gov

Production of Phytoalexins: In grapevine, XGOs have been shown to induce the production of resveratrol, a key phytoalexin with antimicrobial properties. nih.gov

Activation of Defense-Related Genes: XGOs trigger the expression of a suite of genes involved in plant defense, indicating a reprogramming of the plant's transcriptome towards a defensive state. mdpi.comnih.gov

These responses collectively contribute to an induced resistance against a broad spectrum of pathogens, including necrotrophic fungi like Botrytis cinerea and biotrophic oomycetes like Hyaloperonospora arabidopsidis. nih.govfrontiersin.org

Table 2: Defense Responses Elicited by this compound

Defense Response Plant Species Pathogen Challenged Reference
MAPK Activation Grapevine, Arabidopsis thaliana Botrytis cinerea, Hyaloperonospora arabidopsidis nih.govresearchgate.net
Immune Gene Expression Grapevine, Arabidopsis thaliana Botrytis cinerea, Hyaloperonospora arabidopsidis mdpi.comnih.gov
Resveratrol Production Grapevine cell suspension Not applicable nih.gov
Callose Deposition Arabidopsis thaliana Botrytis cinerea nih.govfrontiersin.org
Induced Resistance Grapevine, Arabidopsis thaliana Botrytis cinerea, Hyaloperonospora arabidopsidis nih.govfrontiersin.org

MAPK Activation and Immune Gene Expression

A central component of the signaling pathway activated by XGOs is the activation of Mitogen-Activated Protein Kinases (MAPKs). mdpi.comnih.gov MAPKs are key signaling molecules in plants that play a crucial role in transducing extracellular stimuli, including signals from DAMPs, into intracellular responses. researchgate.net

Upon perception of XGOs, a rapid and transient phosphorylation of MAPKs occurs, indicating their activation. nih.govresearchgate.net This MAPK activation is a critical early step in the DAMP-triggered immunity signaling cascade. Activated MAPKs then regulate the activity of downstream transcription factors, leading to a large-scale reprogramming of gene expression. nih.gov

This includes the upregulation of various defense-related genes, such as those involved in the biosynthesis of phytoalexins and pathogenesis-related (PR) proteins. nih.gov The activation of these immune genes is essential for the establishment of a robust defense response and induced resistance to pathogens. The signaling pathways triggered by XGOs are thought to be dependent on phytohormones such as salicylate, jasmonate, and ethylene, highlighting the complex interplay between different defense signaling networks. nih.gov

Induced Resistance Against Pathogens

This compound (XGOs), derived from the hemicellulose of plant cell walls, are recognized as damage-associated molecular patterns (DAMPs) that can trigger immune responses in plants. nih.gov This induced resistance enhances the plant's ability to defend against a variety of pathogens.

Research has demonstrated that XGOs can elicit several defense mechanisms in plants such as Vitis vinifera (grapevine) and Arabidopsis thaliana. nih.gov These responses include the activation of mitogen-activated protein kinases (MAPKs), which are crucial signaling components in plant immunity. nih.gov Upon treatment with XGOs, a dose-dependent phosphorylation of MAPKs has been observed in grapevine cells. nih.gov

Furthermore, XGOs stimulate the expression of immune-related genes and the production of phytoalexins like resveratrol in grapevine cell suspensions. nih.gov In Arabidopsis, XGOs induce callose deposition, a process dependent on the callose synthase PMR4, which helps to reinforce the cell wall at sites of pathogen attack. nih.gov

Studies have shown that XGO-induced resistance is effective against both necrotrophic pathogens, such as Botrytis cinerea, and biotrophic pathogens, like Hyaloperonospora arabidopsidis. nih.gov The signaling pathways involved in this resistance are complex and appear to be dependent on phytohormones, including salicylate, jasmonate, and ethylene pathways. nih.gov This indicates that XGOs activate a broad spectrum of defense responses, highlighting their role as endogenous elicitors of plant immunity. nih.gov

Some studies suggest that xyloglucanases, enzymes that can degrade xyloglucan, may also act as pathogen-associated molecular patterns (PAMPs), triggering defense responses in certain plant species, irrespective of their enzymatic activity. acs.org

Interactions with Microbial Systems (Non-Human/Non-Clinical Gut Microbiota Studies)

This compound serve as a substrate for various microorganisms, influencing the composition and metabolic activity of microbial communities in non-human contexts.

In vitro and animal studies have demonstrated the prebiotic potential of XGOs, showing their ability to selectively stimulate the growth of beneficial bacteria.

Bacteroidetes and Firmicutes: In vitro fermentation of tamarind xyloglucan with human fecal microbiota has been shown to stimulate the growth of bacteria belonging to the phyla Bacteroidetes and Firmicutes. researchgate.net

Lactobacillus: this compound produced from tamarind powder have been found to promote the growth of Lactobacillus bulgaricus in yogurt, indicating their potential as a prebiotic ingredient in fermented dairy products. researchgate.net In studies with weaned piglets, dietary supplementation with XGOs significantly increased the abundance of the Lactobacillus genus in both the ileum and cecum. frontiersin.orguliege.be Similarly, in rats, a diet supplemented with XGOs led to an increased relative abundance of Lactobacillus spp. in the cecum content. nih.gov

Bifidobacterium: Dietary supplementation with XGOs in rats has been shown to increase the relative abundance of Bifidobacterium spp. in fecal samples. nih.gov

The table below summarizes the effects of this compound on specific microbial populations in different models.

Model SystemMicrobial PopulationObserved Effect
In vitro fecal fermentationBacteroidetes, FirmicutesStimulation of growth researchgate.net
YogurtLactobacillus bulgaricusPromoted growth researchgate.net
Weaned Piglets (in vivo)LactobacillusIncreased abundance in ileum and cecum frontiersin.orguliege.be
Rats (in vivo)LactobacillusIncreased abundance in cecum nih.gov
Rats (in vivo)BifidobacteriumIncreased abundance in feces nih.gov

The microbial fermentation of this compound leads to the production of short-chain fatty acids (SCFAs), which are important metabolites for gut health.

In vitro fermentation of cranberry-derived arabino-xyloglucan oligosaccharides by various Lactobacillus strains resulted in the production of lactic, acetic, and propionic acids. mdpi.com Butyric acid was also produced by most of the tested strains. mdpi.com Similarly, in vitro fermentation of xyloglucans using human fecal inocula has been shown to produce SCFAs. nih.gov

In a study with weaned piglets, dietary supplementation with XGOs significantly increased the total SCFA, propionate, and butyrate concentrations in the cecum, while decreasing the acetate concentration compared to a control group. frontiersin.orguliege.be

The following table details the production of specific SCFAs from XGO fermentation in different models.

Model SystemXGO SourceProduced SCFAs
In vitro (Lactobacillus strains)CranberryLactic acid, Acetic acid, Propionic acid, Butyric acid mdpi.com
Weaned Piglets (in vivo)Not specifiedPropionate, Butyrate (increased); Acetate (decreased) frontiersin.orguliege.be

The recognition and breakdown of this compound by gut bacteria involve specialized enzymatic systems and transport mechanisms.

In the human gut symbiont Bacteroides ovatus, the recognition and metabolism of xyloglucan are mediated by a specific xyloglucan utilization locus (XyGUL). nih.govasm.org This locus encodes for cell surface glycan-binding proteins (SGBPs) that are highly specific for xyloglucan. nih.govasm.org These proteins play a crucial role in capturing this compound at the bacterial cell surface, a necessary first step for their subsequent breakdown and import. nih.gov For instance, SGBP-A and SGBP-B in B. ovatus have complementary roles in capturing XGOs of different sizes. asm.org

The breakdown of XGOs is carried out by a suite of glycoside hydrolases. mdpi.comnih.gov For example, the cellulosome-producing bacterium Ruminiclostridium cellulolyticum utilizes at least four cellulosomal enzymes with endo- or exo-xyloglucanase activities to degrade xyloglucan into smaller oligosaccharides. a-z.luresearchgate.net These released oligosaccharides are then imported into the cell by a highly specific ATP-binding cassette (ABC) transporter. a-z.luresearchgate.net

Once inside the cytoplasm, the imported XGOs are further broken down by a series of cytoplasmic enzymes. In R. cellulolyticum, these include β-galactosidase, α-xylosidase, and β-glucosidase, which act sequentially to convert the oligosaccharides into monosaccharides like galactose, xylose, and glucose. a-z.luresearchgate.net Similarly, glycoside hydrolases from the hyperthermophilic microorganism Saccharolobus solfataricus, including a β-gluco-/β-galactosidase, an α-fucosidase, and an α-xylosidase, have been shown to act synergistically to release monosaccharides from XGOs. mdpi.comnih.gov

The table below outlines the key molecular players involved in XGO recognition and catabolism by different microorganisms.

MicroorganismKey Proteins/EnzymesFunction
Bacteroides ovatusSurface Glycan-Binding Proteins (SGBP-A, SGBP-B)Recognition and capture of this compound nih.govasm.org
Ruminiclostridium cellulolyticumCellulosomal endo- and exo-xyloglucanasesExtracellular degradation of xyloglucan a-z.luresearchgate.net
ABC-transporterImport of this compound a-z.luresearchgate.net
Cytoplasmic β-galactosidase, α-xylosidase, β-glucosidaseIntracellular conversion of oligosaccharides to monosaccharides a-z.luresearchgate.net
Saccharolobus solfataricusβ-gluco-/β-galactosidase, α-fucosidase, α-xylosidaseSynergistic hydrolysis of this compound mdpi.comnih.gov

Broader Biological Activities in Model Systems (Excluding Human Clinical Data)

Xyloglucan and its oligosaccharides have demonstrated anti-adhesive properties against various pathogens in in vitro models, suggesting a potential role in preventing infections.

The "mucin-like" molecular structure of xyloglucan confers mucoadhesive properties, allowing it to form a protective barrier on mucosal surfaces. nih.govresearchgate.net This barrier can reduce bacterial adherence and subsequent invasion. nih.govresearchgate.net

Studies have shown that xyloglucan can prevent the adhesion of uropathogenic Escherichia coli (UPEC) strains to Caco-Goblet cells. nih.gov In a model of uroepithelial cells, a mixture of xyloglucan, hibiscus, and propolis significantly decreased the adhesion of two pathogenic strains of E. coli. mdpi.com

Cranberry-derived xyloglucan-rich fractions have been found to inhibit the adhesion of E. coli strains CFT073 and UTI89 to human bladder epithelial cells, as well as the adhesion of E. coli O157:H7 to human colonic epithelial cells. acs.org Furthermore, xylo-oligosaccharides have been shown to significantly decrease the ability of Listeria monocytogenes to adhere to Caco-2 cells in vitro. dtu.dk

While the precise mechanism by which polysaccharides like xyloglucan inhibit biofilm formation is not fully understood, it is hypothesized that their film-forming properties could inhibit bacterial biofilms through bacterial competition and niche exclusion. nih.gov

The table below summarizes the anti-adhesive effects of xyloglucan and its oligosaccharides against different pathogens.

Xyloglucan/XGO SourcePathogenModel SystemObserved Effect
Not specifiedUropathogenic E. coli (UPEC)Caco-Goblet cellsPrevented adhesion nih.gov
Not specified (with hibiscus and propolis)Pathogenic E. coliUroepithelial cells (RWPE-1)Decreased adhesion mdpi.com
CranberryE. coli CFT073, UTI89Human bladder epithelial cells (T24)Inhibited adhesion acs.org
CranberryE. coli O157:H7Human colonic epithelial cells (HT29)Inhibited adhesion acs.org
Not specifiedListeria monocytogenesCaco-2 cellsDecreased adhesion dtu.dk

Immunomodulatory Effects in Animal/Cellular Models

This compound are recognized as potent biological response modifiers (BRMs), capable of modulating the activity of the immune system, particularly through the activation of macrophages. nih.govfrontiersin.org Research in cellular and animal models has demonstrated that these polysaccharides can stimulate macrophages, leading to a range of immune responses, including enhanced phagocytic activity and the production of key signaling molecules such as cytokines and nitric oxide. nih.govnih.gov The immunomodulatory effects are influenced by the specific structural characteristics of the xyloglucans, including their origin and chemical modifications like degalactosylation. nih.gov

The primary mechanism of action involves the recognition of these polysaccharides by specific pattern recognition receptors on the surface of macrophages, such as Toll-like receptors (TLRs), C-type lectin receptors (CLRs), and scavenger receptors. frontiersin.orgmdpi.com This interaction triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for initiating immune responses. mdpi.comnih.govmdpi.com Activation of these pathways leads to the transcription of genes encoding various pro-inflammatory mediators, effectively enhancing the host's immune surveillance and response capabilities. frontiersin.org

Detailed studies using xyloglucans derived from various plant seeds have quantified their effects on macrophage functions. For instance, xyloglucans extracted from Tamarindus indica (XGT), Copaifera langsdorffii (XGC), and Hymenaea courbaril (XGJ) have all been shown to activate peritoneal macrophages in mice. nih.gov XGT, in particular, was observed to enhance phagocytic activity and significantly increase the production of nitric oxide (NO), a key antimicrobial and signaling molecule. nih.gov Furthermore, these xyloglucans differentially stimulated the secretion of important cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), indicating a nuanced control over the immune response. nih.gov

Chemical modification of xyloglucans, such as the removal of galactose units, has been shown to significantly alter their pro-inflammatory properties. nih.gov Degalactosylated xyloglucan from Tamarindus indica (XGTd) exhibited a dramatically enhanced ability to stimulate the production of NO, TNF-α, IL-1β, and IL-6 from murine peritoneal macrophages compared to its native form. nih.gov This suggests that structural modifications can be a key factor in the potency of this compound as immunomodulatory agents, potentially potentiating the immune system against infections or tumor cells. nih.gov

Table 1: Effects of Natural Xyloglucans on Murine Peritoneal Macrophages

This table summarizes the immunomodulatory effects of xyloglucans from different plant sources on macrophage functions.

Xyloglucan SourceConcentrationEffect on Nitric Oxide (NO) ProductionEffect on Cytokine ProductionReference
Tamarindus indica (XGT)25 µg/mL100% increase compared to control- nih.gov
Tamarindus indica (XGT)50 µg/mL-87% increase in IL-6 nih.gov
Copaifera langsdorffii (XGC)Not specified-Enhancement of IL-1β and TNF-α nih.gov
Hymenaea courbaril (XGJ)Not specified-Statistically significant effect on all cytokines tested (TNF-α, IL-1β, IL-6) nih.gov

Table 2: Effects of Degalactosylated Xyloglucans on Murine Peritoneal Macrophages

This table details the enhanced pro-inflammatory effects observed after the degalactosylation of xyloglucans.

Degalactosylated XyloglucanConcentrationEffect on Nitric Oxide (NO) ProductionEffect on Cytokine ProductionReference
Tamarindus indica (XGTd)50 µg/mL~280% increase- nih.gov
Tamarindus indica (XGTd)10 µg/mL-104% increase in TNF-α; 2370% increase in IL-1β nih.gov
Tamarindus indica (XGTd)All tested-80% increase in IL-6 nih.gov
Hymenaea courbaril (XGJd)50 µg/mL-~100% increase in IL-1β nih.gov
Copaifera langsdorffii (XGCd)10 µg/mL-40% increase in IL-6 nih.gov

Sources and Extraction Methodologies for Xyloglucan Oligosaccharides

Natural Occurrence and Distribution in the Plant Kingdom

Xyloglucan (B1166014) is a ubiquitous component of the plant cell wall, though its abundance and specific structure can vary significantly between different plant groups and tissues. mdpi.com It plays a crucial role in the architecture of the cell wall, often forming a cross-linking network with cellulose (B213188) microfibrils. oup.com

Dicotyledonous Plants (e.g., Tamarind, Pea, Soybean, Arabidopsis)

In dicotyledonous plants, xyloglucan is the most abundant hemicellulose, typically constituting 20-25% of the dry weight of the primary cell wall. mdpi.comuga.edu The xyloglucan in these plants is characterized by a β-(1,4)-D-glucan backbone that is regularly substituted with α-D-xylosyl residues at the O-6 position. oup.com These xylose residues can be further substituted with other monosaccharides, leading to a variety of side chain structures.

A common structural motif in dicot xyloglucans is the "XXXG"-type, where three out of every four glucose residues in the backbone are substituted with xylose. uga.edu Further diversity is introduced by the addition of galactose and fucose residues to the xylose units. For instance, in Arabidopsis, a model dicot, the xyloglucan side chains can include β-D-Gal-(1,2)-α-D-Xyl and α-L-Fuc-(1,2)-β-D-Gal-(1,2)-α-D-Xyl. nih.gov The presence of fucosylated side chains is a characteristic feature of xyloglucans in the vegetative tissues of many dicots. uga.edu

Tamarind (Tamarindus indica) seeds are a particularly rich source of xyloglucan, where it functions as a storage polysaccharide. researchgate.netnih.gov Tamarind seed xyloglucan is composed of a main chain of β-1,4-D-glucan with side chains of α-D-xylopyranose and β-D-galactopyranosyl-(1,2)-α-D-xylopyranose linked to the C-6 position of the glucose residues. researchgate.net Pea (Pisum sativum) is another dicot where xyloglucan structure has been studied; xyloglucan from pea stems is known to contain fucosylated oligosaccharides. uga.edunih.gov

Structural Features of Xyloglucan in Dicotyledonous Plants

Plant ExampleCommon Xyloglucan TypeKey Structural FeaturesPrimary Function
Tamarind (Tamarindus indica)XXXG, XLXG, XXLG, XLLGNon-fucosylated; rich in galactose.Seed storage
Pea (Pisum sativum)XXXG-type with fucosylationContains fucosylated side chains (e.g., XXFG, XLFG).Structural
Soybean (Glycine max)XXXG-typeSimilar to other dicots with potential for varied side chains.Structural
Arabidopsis (Arabidopsis thaliana)XXXG-type with fucosylation and acetylationContains fucosylated and O-acetylated galactose residues. nih.govStructural

Monocotyledonous Plants (e.g., Wheat, Grasses)

The cell walls of monocotyledonous plants, particularly those in the Poaceae family (grasses) like wheat, have a different composition compared to dicots. In grasses, xyloglucan is less abundant, typically making up only 2-5% of the primary cell wall. mdpi.comoup.com The primary hemicellulose in these plants is typically arabinoxylan.

The structure of xyloglucan in monocots is also distinct. While the β-(1,4)-D-glucan backbone is conserved, the degree and pattern of xylose substitution are different. oup.com In many grasses, the xyloglucan structure is characterized by a "XXGG"-type pattern, with pairs of xylosylated glucose residues separated by two unsubstituted glucose residues. oup.com Furthermore, the xylose side chains are generally not further substituted with galactose or fucose, a notable difference from the fucogalactoxyloglucans found in dicots. oup.comnih.gov However, it is important to note that xyloglucan structures can be diverse among monocots, with some non-commelinid monocots having xyloglucans more similar to those of eudicots, containing fucosylated units. nih.govresearchgate.net

Structural Features of Xyloglucan in Monocotyledonous Plants

Plant GroupCommon Xyloglucan TypeKey Structural FeaturesRelative Abundance
Grasses (Poaceae, e.g., Wheat)XXGn core motifLess frequent xylose substitution; generally lacks fucose and galactose side chains. oup.comnih.govLow (2-5% of primary cell wall)
Non-commelinid monocotsXXXG core motif (in many cases)Often fucogalactoxyloglucans, similar to dicots. nih.govresearchgate.netVariable

Seed Storage Xyloglucans

In the seeds of certain plants, xyloglucan serves as a primary storage polysaccharide, accumulating in the cotyledons or endosperm to be used as an energy source during germination. nih.gov Tamarind seeds are the most well-known and commercially significant source of storage xyloglucan. researchgate.net Other examples include seeds from Hymenaea courbaril (Jatobá) and Copaifera langsdorffii. nih.gov

Storage xyloglucans are structurally similar to those found in primary cell walls, possessing a β-(1,4)-glucan backbone with α-(1,6)-linked xylosyl side chains. nih.gov A key difference is that storage xyloglucans are typically not fucosylated. uga.edunih.gov The fine structure of these xyloglucans, including the specific arrangement of galactosyl substitutions on the xylosyl residues, can vary between species. For example, tamarind seed xyloglucan is primarily composed of repeating oligosaccharide units of XXXG, XLXG, XXLG, and XLLG. researchgate.net The xyloglucan from Hymenaea courbaril seeds is distinct in that it is based on XXXXG and XXXXXG repeating units in addition to XXXG. nih.gov

Isolation and Purification Strategies from Plant Biomass

The production of xyloglucan oligosaccharides from plant biomass involves the initial extraction of the parent xyloglucan polysaccharide, followed by its controlled depolymerization. The resulting oligosaccharides are then purified.

Enzymatic Hydrolysis of Xyloglucan Polysaccharides

Enzymatic hydrolysis is the most common and specific method for producing this compound. This technique utilizes enzymes that can cleave the glycosidic bonds within the xyloglucan polymer. The primary enzymes used are endo-β-1,4-glucanases, often referred to as xyloglucanases, which specifically target and cleave the β-1,4-glucosidic linkages in the unsubstituted regions of the xyloglucan backbone. uga.edugoogle.com This controlled hydrolysis yields a mixture of well-defined oligosaccharides.

The source of the xyloglucanase can influence the profile of the resulting oligosaccharides. Fungal endoglucanases, for instance, are commonly used to generate a series of oligosaccharides with a tetrasaccharide backbone from XXXG-type xyloglucans. uga.edu For example, treating tamarind seed xyloglucan with an endo-(1→4)-β-glucanase releases a mixture of oligosaccharides, primarily heptasaccharides (XXXG), octasaccharides (XLXG and XXLG), and nonasaccharides (XLLG). nih.govscilit.com

Further modification of the oligosaccharides can be achieved using other specific glycoside hydrolases. For instance, β-galactosidase can be used to selectively remove galactose residues, while α-fucosidase and α-xylosidase can remove fucose and xylose residues, respectively. nih.govnih.govnih.gov The purification of the resulting oligosaccharide mixture is often accomplished using chromatographic techniques such as high-pressure liquid chromatography (HPLC) on amino-substituted silica (B1680970) or anion-exchange resins. sigmaaldrich.com

Enzymes Used in Xyloglucan Oligosaccharide Production

EnzymeEnzyme Class (EC number)ActionCommon Source
Xyloglucanase (Endo-β-1,4-glucanase)EC 3.2.1.4Cleaves β-1,4-glucan backboneFungi (e.g., Aspergillus niger, Trichoderma sp.)
β-GalactosidaseEC 3.2.1.23Removes terminal galactose residuesFungi (e.g., Aspergillus niger) nih.gov
α-FucosidaseEC 3.2.1.51Removes terminal fucose residuesBacteria, Archaea nih.govnih.gov
α-XylosidaseEC 3.2.1.37Removes terminal xylose residuesPlants (e.g., Pea), Archaea nih.govnih.gov

Chemical Hydrolysis Methods

While enzymatic methods offer high specificity, chemical hydrolysis provides an alternative for breaking down xyloglucan polysaccharides. Acid hydrolysis, using agents like trifluoroacetic acid (TFA), can be employed to cleave the glycosidic bonds within the polysaccharide. nih.gov However, this method is less specific than enzymatic hydrolysis and can lead to the degradation of the resulting monosaccharides and the production of undesirable byproducts if conditions are not carefully controlled. mdpi.com The conditions of chemical hydrolysis, such as acid concentration, temperature, and time, must be optimized to favor the production of oligosaccharides over complete hydrolysis to monosaccharides.

Separation Techniques for XGO Mixtures

The separation and purification of this compound (XGOs) from complex mixtures resulting from enzymatic hydrolysis are critical for their structural and functional characterization. Various chromatographic techniques are employed, each leveraging different physicochemical properties of the oligosaccharides. The choice of method depends on the desired purity, scale of separation, and the specific XGOs of interest.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the high-resolution separation of neutral and charged oligosaccharides. nih.govthermofisher.comuga.edu This method is particularly effective for separating complex mixtures of XGOs into individual components based on subtle differences in their structure. nih.govresearchgate.net HPAEC-PAD offers high sensitivity and can be used for both qualitative and quantitative analysis of XGOs. nih.govthermofisher.comuga.edu

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This technique is useful for fractionating XGOs into groups of different degrees of polymerization (DP). For instance, tamarind seed xyloglucan digests have been successfully fractionated using Bio-Gel P-6, allowing for the separation of fragments up to five repeating oligosaccharide units.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for XGO separation. ijirmps.org Reversed-phase HPLC (RP-HPLC) can be employed, often requiring derivatization of the oligosaccharides to increase their hydrophobicity. nih.govresearchgate.net Different HPLC modes can be combined with mass spectrometry (MS) for online structural analysis, providing a powerful tool for identifying the components of complex XGO mixtures. nih.govresearchgate.net

Other notable techniques include Centrifugal Partition Chromatography (CPC), which is a liquid-liquid chromatography technique that avoids irreversible adsorption and can be applied to a wide range of carbohydrates. For less refined purification, methods such as membrane filtration and activated charcoal treatment can be utilized to remove impurities and smaller molecules from XGO preparations.

TechniquePrinciple of SeparationPrimary Application for XGOsAdvantagesDisadvantages
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)Ion-exchange based on the weak acidic nature of hydroxyl groups at high pHHigh-resolution separation of complex XGO mixtures for detailed structural analysis and quantification. nih.govthermofisher.comuga.edunih.govresearchgate.netHigh sensitivity and resolution, no derivatization required. thermofisher.comRequires specialized equipment and can be sensitive to eluent preparation. thermofisher.com
Size-Exclusion Chromatography (SEC)Separation based on molecular size (hydrodynamic volume).Fractionation of XGOs based on their degree of polymerization.Mild separation conditions, preserves the biological activity of XGOs.Lower resolution compared to HPAEC, especially for isomers.
High-Performance Liquid Chromatography (HPLC)Partitioning between a stationary and a mobile phase. ijirmps.orgPreparative and analytical separation of XGOs. nih.govresearchgate.netVersatile with different column chemistries available, can be coupled with MS. nih.govresearchgate.netijirmps.orgMay require derivatization for some modes (e.g., RP-HPLC). nih.govresearchgate.net
Centrifugal Partition Chromatography (CPC)Liquid-liquid partitioning.Preparative purification of XGOs.High product recovery, avoids irreversible adsorption.Requires specific solvent systems.

Biocatalytic Production of Specific XGOs

The production of structurally defined XGOs is crucial for investigating their specific biological functions. Biocatalytic methods, employing enzymes and engineered microorganisms, offer precise control over the synthesis of specific oligosaccharide structures, which is often difficult to achieve through chemical methods or extraction from natural sources. diva-portal.org

Engineered Microbial Systems (e.g., Escherichia coli)

Escherichia coli is a well-established host for the heterologous expression of proteins and the engineering of metabolic pathways for the production of various biomolecules. nih.govmdpi.com This versatility extends to the production of oligosaccharides. Recombinant E. coli can be engineered to express specific glycoside hydrolases, such as xylanases, for the one-step fermentation of agricultural byproducts like wheat bran into xylo-oligosaccharides (XOS). nih.gov This approach integrates enzyme production and substrate hydrolysis into a single process, offering a potentially cost-effective production method. nih.gov

For the production of specific XGOs, E. coli can be engineered to express xyloglucan-active enzymes. For instance, a GH31 α-xylosidase from E. coli has been shown to selectively hydrolyze the non-reducing end xylosyl residue of XGOs. researchgate.netnih.gov Furthermore, the metabolic pathways of E. coli can be engineered to enhance the supply of sugar nucleotide donors required for oligosaccharide synthesis. While the native pathway for UDP-GlcNAc exists in E. coli, its productivity is low. nih.gov Overexpression of genes involved in this pathway can significantly increase the intracellular pool of this precursor, thereby enhancing the synthesis of N-acetylglucosamine-containing oligosaccharides. nih.gov This principle can be applied to the synthesis of other oligosaccharides by engineering the relevant pathways for other sugar nucleotide donors.

The heterologous expression of enzymes in E. coli is a fundamental tool for producing the biocatalysts required for XGO synthesis. For example, enzymes for a scalable, chromatography-free production of the xyloglucan heptasaccharide XXXG have been successfully produced in E. coli. nih.gov

Glycosynthase Approaches for Defined XGO Synthesis

Several glycosynthases have been developed from different glycoside hydrolase (GH) families for the synthesis of specific XGOs. For example, the Humicola insolens GH7 glycosynthase, HiCel7B E197S, can synthesize non-galactosylated, XXXG-based homoxyloglucans with a high degree of polymerization. acs.orgubc.ca Similarly, a glycosynthase derived from the Paenibacillus pabuli xyloglucanase, PpXG5 E323G, has shown high catalytic activity toward XLLGαF donors, enabling the production of digalactosylated xyloglucans. nih.gov These synthesized xyloglucans can be further modified using other enzymes, such as fucosyltransferases, to create more complex and biologically relevant structures. nih.gov

The choice of the parent enzyme for creating a glycosynthase is crucial as the acceptor specificity is largely retained from the wild-type enzyme. researchgate.net This allows for a guided approach to developing new glycosynthases for the synthesis of a diverse range of XGO structures.

Glycosynthase (Parent Enzyme Family)Donor Substrate(s)Acceptor Substrate(s)Synthesized XGO Product(s)Key Findings
HiCel7B E197S (Humicola insolens GH7)XXXGαFXXXG oligosaccharidesNon-galactosylated, XXXG-based homoxyloglucan (up to Mw 60,000). acs.orgubc.caHigh catalytic efficiency and produces large xyloglucan polymers. acs.orgubc.ca
TmNXG1 E94A (Tropaeolum majus GH16)XLLGαFXLLG oligosaccharidesXLLG-based this compound. acs.orgubc.caExpands the range of synthesizable XGOs to include galactosylated structures. acs.orgubc.ca
BlXG12 E155A (Bacillus licheniformis GH12)Xyloglucosyl fluoridesXyloglucosyl acceptorsThis compoundDemonstrates the potential of GH12 family enzymes as scaffolds for glycosynthases, though with poor rates. acs.orgubc.ca
PpXG5 E323G (Paenibacillus pabuli)XXXGαF, XLLGαFSelf-condensationXXXG-type (up to Mw 30,000) and XLLG-type (up to Mw 60,000) xyloglucans. nih.govBroad specificity and high efficiency, allowing for the synthesis of custom polysaccharides. nih.gov

Scalable Production Methods for Research and Industrial Applications

The transition from laboratory-scale synthesis to scalable production of XGOs is essential for their application in research and industry. A significant challenge in scaling up is the high viscosity and low solubility of xyloglucan polysaccharides, which typically limits enzymatic hydrolysis to low substrate concentrations (e.g., 1% w/v). nih.gov Furthermore, the purification of specific XGOs often relies on chromatography, which is not always economically viable for large-scale production. nih.gov

To address these challenges, a scalable, chromatography-free biocatalytic method has been developed for the production of the xyloglucan heptasaccharide XXXG. nih.govdntb.gov.uaresearcher.life This method utilizes a highly specific endo-xyloglucanase for the hydrolysis of tamarind kernel powder at high-solids content. researcher.life The resulting mixture of galactosylated XGOs is then treated with a β-galactosidase to produce a simpler mixture containing primarily XXXG and galactose. nih.govresearcher.life The co-product, galactose, is subsequently removed by fermentation using baker's yeast, which selectively consumes the monosaccharide, leaving behind highly pure XXXG. nih.govdntb.gov.uaresearcher.life This approach enables the production of 100-gram quantities of XXXG without the need for chromatographic separation. dntb.gov.uaresearcher.life

For industrial production, the stability and cost of the enzymes are critical factors. The use of thermophilic enzymes can be advantageous as they are often more stable under industrial process conditions. mdpi.comnih.gov Recombinant production of these enzymes in microbial hosts like E. coli is a preferred strategy to ensure a stable and high-yield supply of the biocatalysts. google.com The development of robust and efficient fermentation processes for these recombinant microorganisms is a key aspect of scalable XGO production.

Biotechnological and Research Applications of Xyloglucan Oligosaccharides

XGOs as Probes for Plant Cell Wall Research

The intricate structure and dynamic nature of the plant cell wall have long been a subject of intense scientific scrutiny. XGOs have emerged as powerful molecular probes, enabling researchers to dissect the complex interactions between cell wall components and the enzymes that modify them.

Xyloglucan (B1166014) oligosaccharides are critical substrates for the characterization and assay of a variety of enzymes involved in cell wall metabolism. Their defined structures allow for precise measurement of enzyme activity and specificity. For instance, XGOs are routinely used to study the activity of xyloglucan endotransglycosylases (XETs), enzymes that cleave and religate xyloglucan chains, a process crucial for cell wall loosening and growth. researchgate.netosti.gov The use of synthetic XGOs has shed light on the acceptor substrate specificities of XETs, revealing that single xylose substitutions can be sufficient for transfer and that xylosylation of the terminal glucose residue is not always required. researchgate.netnih.gov

Furthermore, XGOs are employed in the study of various glycoside hydrolases. For example, the hydrolysis of XGOs from tamarind seeds and apple pomace has been investigated using enzymes from the hyperthermophilic microorganism Saccharolobus solfataricus. nih.gov This research demonstrated the ability of a GH1 β-gluco-/β-galactosidase, a GH29 α-fucosidase, and a GH31 α-xylosidase to release monosaccharides from XGOs. nih.gov Such studies are fundamental to understanding how xyloglucan is broken down in various biological contexts and for developing enzymatic cocktails for biomass conversion. nih.gov

A summary of enzymes characterized using XGOs is presented below:

Table 1: Enzymes Characterized Using Xyloglucan Oligosaccharides as Substrates
Enzyme Class Specific Enzyme Example Source Organism Substrate XGOs Research Focus
Glycoside Hydrolase Family 16 Xyloglucan endotransglycosylases (XETs) Populus tremula x tremuloides XXXGXXXG Elucidating catalytic mechanism and substrate interactions. nih.gov
Glycoside Hydrolase Family 31 α-xylosidase (Xyl31A) Cellvibrio japonicus XXXG, XLLG, XX, X Investigating regiospecificity and role in xyloglucan saccharification. portlandpress.com
Glycoside Hydrolase Family 1 β-gluco-/β-galactosidase (LacS) Saccharolobus solfataricus Tamarind and apple XGOs Characterizing thermostable enzymes for biomass hydrolysis. nih.gov

The interaction between cellulose (B213188) microfibrils and xyloglucan is a cornerstone of the primary cell wall's structural integrity. XGOs are instrumental in studying this non-covalent binding. Research has shown that the binding capacity of xyloglucan to cellulose increases with the size of the xyloglucan molecule, with a minimum of 12 backbone glucosyl residues being necessary for significant interaction. acs.org The presence of fucose-terminated side chains has also been found to enhance binding to some extent. oup.com

Conformational dynamics simulations using XGOs have provided insights into the structural requirements for this interaction, suggesting that a planar and sterically accessible glucan backbone is essential for optimal binding to cellulose. nih.gov These studies predicted that pea xyloglucan, which contains a specific trisaccharide sidechain, would bind to cellulose at a higher rate than nasturtium xyloglucan, a prediction that was subsequently confirmed by in vitro binding assays. nih.gov

The development of oligosaccharide microarrays represents a significant technological advancement for high-throughput analysis in glycobiology. manchester.ac.uknih.govsinica.edu.tw These microarrays consist of a library of well-characterized oligosaccharides, including XGOs, immobilized on a solid surface. manchester.ac.uk They allow for the simultaneous screening of hundreds of molecular interactions using minimal amounts of analyte. manchester.ac.uk

XGOs incorporated into these arrays are used to characterize the binding specificity of monoclonal antibodies, carbohydrate-binding modules (CBMs), and other proteins that recognize specific glycan structures. manchester.ac.uk This technology has proven valuable for identifying and characterizing novel carbohydrate-active enzymes and other proteins involved in cell wall biology. manchester.ac.ukresearchgate.net The ability to print synthetic XGOs onto microarrays has further expanded the utility of this platform for detailed studies of enzyme-substrate interactions. nih.gov

Engineering Plant Cell Walls through XGO Modulation

Manipulating the structure and composition of the plant cell wall is a key goal in agricultural biotechnology, with implications for crop improvement and biofuel production. The modulation of xyloglucan content and structure through genetic engineering offers a promising avenue for achieving these goals.

The targeted disruption of genes encoding xyloglucan xylosyltransferases (XXTs), such as XXT1 and XXT2 in Arabidopsis thaliana, has resulted in plants with significantly reduced or absent xyloglucan in their cell walls. nih.gov Surprisingly, these plants exhibit only minor growth defects, challenging the long-held view that xyloglucan is an indispensable structural component of the primary cell wall. oup.comnih.gov This research suggests that other cell wall components, such as pectins, may play a more significant role in cellulose interactions than previously thought. oup.com

Conversely, the overexpression of enzymes that modify xyloglucan, such as xyloglucanases, can lead to accelerated cell elongation. researchgate.net However, such modifications can also have unintended consequences, for instance, blocking the gravitropic response of stems in the secondary wall. researchgate.net Recent studies have also highlighted the importance of xyloglucan side chains for the efficient secretion of the polysaccharide to the cell wall, with mutations affecting side chain composition leading to intracellular aggregations and growth defects. nih.gov These findings underscore the complex role of xyloglucan in plant growth and development and open up new possibilities for fine-tuning cell wall properties through targeted genetic modifications. miragenews.com

Applications in Materials Science (Non-Clinical)

The unique physicochemical properties of xyloglucan and its derivatives have garnered interest in the field of materials science, particularly for the development of sustainable and high-performance biopolymers.

Xyloglucan extracted from sources like tamarind seed waste is being explored as a renewable alternative to petroleum-based polymers for applications such as packaging films. nih.gov While native xyloglucan has a high glass transition temperature, making it difficult to process thermally, regioselective chemical modifications can alter its properties. nih.gov One such approach involves periodate (B1199274) oxidation followed by reduction, which primarily modifies the side chains of the xyloglucan while preserving the cellulose-like backbone. nih.gov This modification results in new cellulose derivatives with improved performance characteristics, including superior barrier properties compared to some petroleum-based polymers, without the need for harmful solvents. nih.gov

The ability of xyloglucan to form hydrogels and its mucoadhesive properties are also being leveraged in various non-clinical applications. mdpi.com These properties are attributed to the self-aggregation of xyloglucan molecules in aqueous solutions, forming a network of nanofibers that can entrap large amounts of water. mdpi.com This makes xyloglucan-based materials suitable for applications requiring high water retention and surface adhesion.

Development of Novel Carbohydrate-Based Surfactants

A significant area of biotechnological research has focused on the synthesis of novel, nonionic, carbohydrate-based surfactants derived from this compound (XGOs). nih.govoup.com These surfactants are created by enzymatically hydrolyzing xyloglucan to produce well-defined, highly branched oligosaccharides. nih.govoup.comresearchgate.net These oligosaccharides then undergo reductive amination and are subsequently conjugated with fatty acids, typically with chain lengths ranging from C8 to C18. nih.govoup.comresearchgate.net This process yields amphiphilic molecules with a bulky, highly branched oligosaccharide head group and a hydrophobic fatty acid tail, without the need for complex protecting group chemistry. oup.com

The surfactant properties of these XGO-based molecules are influenced by the length of the acyl chain and the degree of galactosylation of the head group. nih.govoup.comresearchgate.net Key characteristics such as the critical micelle concentration (CMC), a measure of surfactant efficiency, show a typical dependence on the acyl chain length. nih.govoup.com Research has demonstrated that these novel surfactants have practical applications; for instance, those with C14 and C16 acyl chains have proven effective in extracting membrane-bound enzyme markers from various plant cell compartments while maintaining the enzymes' catalytic activity. nih.govresearchgate.net The synthesis of these surfactants from a renewable resource like plant-derived xyloglucan presents a promising avenue for developing biocompatible and biodegradable surface-active agents. researchgate.net

Table 1: Properties of Xyloglucan Oligosaccharide (XGO)-Based Surfactants

Surfactant Molar Mass ( g/mol ) Critical Micelle Concentration (CMC) - Dye Inclusion (g/L) Critical Micelle Concentration (CMC) - Tensiometry (g/L) Minimum Surface Tension (γmin) (mN/m)
XGO-C8 1576 1.83 1.95 39.5
XGO-C10 1604 0.44 0.49 36.8
XGO-C12 1632 0.11 0.12 35.5
XGO-C14 1660 0.027 0.031 38.6
XGO-C16 1688 0.006 0.008 40.1

Other Non-Clinical Biotechnological Potentials

This compound, more broadly referred to as xylo-oligosaccharides (XOS) in this context, have been extensively studied as a prebiotic feed additive in animal nutrition to enhance growth performance and gut health. frontiersin.orgnih.govnih.gov Research in broiler chickens, for example, has shown that XOS supplementation can alleviate the negative effects of challenges like Eimeria infections, improving weight gain and nutrient digestibility. osti.gov In weaned piglets, dietary XOS has been found to improve growth performance, enhance serum antioxidant capacity and immune function (specifically serum IgG), and maintain intestinal barrier function. uliege.beuliege.be

Studies have demonstrated that XOS supplementation can positively modulate the intestinal environment. In laying hens, adding XOS to their diet has been linked to improved egg production rates, better intestinal morphology (such as increased villus height in the jejunum), and beneficial changes in the cecal microbiota. nih.gov These changes include an increased abundance of beneficial bacteria like Bifidobacteriaceae and Lactobacillus, and a rise in the concentration of short-chain fatty acids such as butyric acid. nih.gov The positive effects on animal growth are often attributed to improved nutrient digestibility and absorption, stemming from a healthier gut structure and microbial balance. frontiersin.orgnih.gov The effectiveness of XOS can be dose-dependent, with studies indicating that an optimal level of supplementation is necessary to achieve these benefits. uliege.beuliege.be

Table 2: Effects of Xylo-oligosaccharides (XOS) Supplementation on Animal Performance

Animal Key Findings
Broiler Chickens Alleviated depression in growth performance and nutrient utilization from Eimeria challenge. osti.gov
Weaned Piglets Improved growth performance, serum antioxidant defense, and serum IgG levels. uliege.be Enhanced villus height and expression of tight junction proteins in the ileum. uliege.be
Laying Hens Increased egg production rate and number of eggs laid. nih.gov Improved jejunal villus height and increased cecal concentrations of butyric and isovaleric acid. nih.gov

| Meat Ducks | No significant difference in body weight observed in the specific study cited. |

The enzymatic hydrolysis of xyloglucan and other xylan-rich hemicelluloses to produce fermentable sugars is a key research focus for the production of second-generation biofuels, such as bioethanol. researchgate.netfrontiersin.org The core concept involves breaking down the complex polysaccharide structure of lignocellulosic biomass into simple sugars that can be fermented by microorganisms like Saccharomyces cerevisiae. frontiersin.org Research has demonstrated that loosening or degrading xyloglucan within the plant cell wall can significantly accelerate the enzymatic degradation of cellulose, making the primary component of biomass more accessible to cellulases. researchgate.net

Studies have explored various strategies to optimize this process. For instance, the enzymatic hydrolysis of galactoxyloglucan from tamarind kernel powder has been investigated for ethanol (B145695) production, achieving theoretical conversion efficiencies of 78-88% with immobilized yeast cells. nih.gov Furthermore, engineering yeast strains to directly consume xylo-oligosaccharides is a promising approach to make the industrial fermentation process more economically viable. frontiersin.org The production of xylo-oligosaccharides from agricultural residues like Miscanthus through methods such as steam explosion is being investigated as part of an integrated biorefinery model. nih.govresearchgate.net In this model, the hemicellulose fraction is used to create value-added products like XOS, while the remaining cellulose-rich solid is hydrolyzed to produce glucose for biofuel production. nih.gov This approach aims to maximize the use of the entire biomass, thereby improving the economic feasibility of cellulosic ethanol. ncsu.edu

Table 3: Research Findings on Xyloglucan/Xylan Hydrolysis for Biofuel Production

Biomass Source Pretreatment/Enzyme Key Outcome
Tamarind Kernel Powder (Galactoxyloglucan) Thermomonospora xyloglucanase (TXy) and Accellerase 1000 Ethanol yields of 0.45 and 0.43 g/g respectively with immobilized yeast cells. nih.gov
Sugarcane Bagasse Liquid Hot Water Hydrolysate, Pichia stipitis Highest ethanol concentration of 4.12 g/L with a theoretical yield of 47.9%. ncsu.edu
Miscanthus Steam Explosion XOS yields up to 52% (w/w of initial xylan); fermentable glucose yields from residual solids were 8 to 9-fold higher than untreated material. nih.gov

Table of Compounds

Compound Name
Acetic acid
Butyric acid
Cellulose
Fucose
Galactose
Glucose
Hemicellulose
Isovaleric acid
Lignin
Uronic acid
Xylan
Xylobiose
Xyloglucan
This compound
Xylose

Future Perspectives and Research Challenges

Elucidation of Complete XGO Signaling Receptor Mechanisms in Plants

While it is established that XGOs can act as signaling molecules in plants, the complete receptor and downstream signaling pathways remain to be fully elucidated. Xyloglucans, as breakdown products of the plant cell wall, can function as damage-associated molecular patterns (DAMPs), triggering immune responses. nih.govnih.gov Research suggests that plants possess pattern recognition receptors (PRRs) capable of perceiving these hemicellulose-derived oligosaccharides. nih.gov Identifying the specific receptors that bind to XGOs and characterizing the subsequent intracellular signaling cascade are critical next steps. Future research will likely focus on identifying the cognate receptors for XGOs, which may involve malectin domain-containing receptor kinases, and understanding how these perception systems integrate with other signaling pathways within the plant. nih.gov Unraveling these mechanisms will provide a deeper understanding of how plants monitor their cell wall integrity and respond to both internal developmental cues and external stresses. cdnsciencepub.comcell.com

Comprehensive Understanding of XGO-Microbe Interactions and Metabolites

The interaction between XGOs and the gut microbiota is a promising area of research with implications for human health. Xyloglucans are not digestible by human enzymes but can be metabolized by beneficial gut bacteria, particularly species from the genera Bacteroides and Ruminococcus. chucklinggoat.co.uk This degradation leads to the production of short-chain fatty acids (SCFAs) and other beneficial metabolites. researchgate.netnih.govbohrium.comresearchgate.net Studies have shown that both xyloglucan (B1166014) oligosaccharides (XGOS) and their de-galactosylated counterparts (DG-XGOS) promote the production of SCFAs and can modulate the composition of the gut microbiota, indicating their prebiotic potential. researchgate.netnih.govbohrium.com Specifically, DG-XGOS was found to be more effective in promoting the growth of Bacteroidetes and Actinobacteria. researchgate.netnih.govbohrium.com A comprehensive understanding of which microbial species are involved, the specific enzymes they utilize, and the full spectrum of metabolites produced is still needed. Future research should focus on elucidating the complete metabolic pathways of XGOs in different microbial communities and how the resulting metabolites influence host physiology, including immune function and metabolic health. researchgate.netbohrium.com

Table 1: Impact of Xyloglucan Oligosaccharides on Gut Microbiota

FeatureThis compound (XGOS)De-galactosylated this compound (DG-XGOS)
SCFA Production PromotedMore effective promotion
pH of Fermentation Broth DecreasedDecreased
Effect on Proteobacteria InhibitedMore effective inhibition
Effect on Bacteroidetes PromotedMore effective promotion
Effect on Actinobacteria PromotedMore effective promotion

Advancements in High-Throughput XGO Synthesis and Characterization

A significant bottleneck in XGO research is the limited availability of structurally defined oligosaccharides. Advancements in high-throughput synthesis and characterization are crucial for accelerating progress in the field. Automated solid-phase synthesis methods, which have revolutionized peptide and oligonucleotide synthesis, are being adapted for complex carbohydrates. nih.govoup.com Both chemical and chemoenzymatic approaches are being developed to allow for the rapid and efficient production of a wide array of XGO structures. nih.govnih.govacs.orgnih.govresearchgate.net An automated platform for the enzyme-mediated synthesis of complex oligosaccharides has already been developed, which will greatly increase their accessibility. nih.gov Alongside synthesis, high-throughput characterization techniques are also essential. Methods such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are powerful tools for the analysis of XGO mixtures, though they are best used in conjunction to resolve ambiguities from isomeric structures. uga.eduuga.edu Continued development in these areas will enable the creation of comprehensive XGO libraries for structure-function studies.

Exploration of Novel XGO Structures and Their Biological Functions

The structural diversity of xyloglucans in nature is vast, with variations in sidechain composition and patterning depending on the plant species, tissue, and developmental stage. nih.govoup.comfrontiersin.orguga.edujst.go.jp While over 20 different sidechain structures have been identified, many plant families have yet to be studied, suggesting that more novel XGO structures await discovery. nih.gov For instance, xyloglucans from the Solanaceae family contain arabinose in their side chains, a feature not commonly found in other dicots. oup.comuga.edu The biological functions of this structural diversity are not yet fully understood. Future research should focus on isolating and characterizing these novel XGO structures and investigating their specific biological activities. nih.gov This will involve screening for their roles in plant development, defense signaling, and their interactions with microbial communities. nih.gov Such studies will provide crucial insights into the structure-function relationships of these complex molecules. nih.gov

Table 2: Known Xyloglucan Sidechain Substituents and Their Occurrence

Sidechain SubstituentPlant Families/Orders
Fucosylated XXXG-type Diverse dicots, non-graminaceous monocots, gymnosperms uga.edu
Arabinose-containing Solanaceae, Oleaceae oup.comuga.edu
Galacturonic acid-containing Arabidopsis root hairs oup.com
Acetylated Galactosyl-residue Arabidopsis nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of XGO Biology

To gain a holistic understanding of the roles of XGOs in biological systems, it will be essential to integrate data from multiple "omics" platforms. A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex networks that govern XGO metabolism and signaling. For example, transcriptomic and proteomic analyses can identify the genes and proteins that are differentially expressed in response to specific XGO structures, providing insights into the signaling pathways they activate. Metabolomic studies can then identify the downstream metabolic changes that occur as a result of these signaling events. While no studies have yet fully integrated multi-omics data specifically for XGO biology, the framework for such an approach is well-established in plant and microbial research. Applying these methodologies to study the effects of XGOs on plant cells or microbial communities will be a powerful strategy for uncovering the intricate roles of these oligosaccharides.

Development of XGOs as Advanced Research Tools in Glycoscience

Structurally well-defined XGOs have the potential to become invaluable tools for advancing the broader field of glycoscience. As has been seen with other classes of oligosaccharides, access to a library of pure and characterized XGOs will enable a wide range of applications. uga.edu These molecules can be used as specific substrates to characterize the activity of carbohydrate-active enzymes, such as xyloglucanases and glycosidases. nih.gov They can also serve as standards for the development of new analytical techniques for glycan analysis. uga.edunih.gov Furthermore, XGOs can be modified with fluorescent tags or other labels to create molecular probes for studying their binding to proteins and their localization within cells and tissues. nih.gov The development of a comprehensive toolkit of XGO-based research tools will not only accelerate research in xyloglucan biology but also contribute to a deeper understanding of carbohydrate recognition and metabolism in general.

Q & A

Q. What are the standard methodologies for structural characterization of xyloglucan oligosaccharides in plant cell walls?

this compound are typically characterized using a combination of enzymatic digestion, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), and nuclear magnetic resonance (NMR) spectroscopy. Enzymatic hydrolysis with xyloglucan-specific endo-β-(1→4)-glucanases releases oligosaccharides, which are separated via HPAEC-PAD for quantification and isomer identification . NMR spectroscopy (¹H and ¹³C) is critical for assigning glycosidic linkages and side-chain configurations, particularly when combined with borohydride reduction to stabilize alditol derivatives . Mass spectrometry (MALDI-TOF) further resolves molecular weights and branching patterns .

Q. How do this compound interact with cellulose to influence cell wall mechanics?

this compound adsorb to cellulose microfibrils via hydrogen bonding, forming a cross-linked network that modulates wall extensibility. Adsorption studies using crystalline cellulose (e.g., Avicel) reveal that oligosaccharides with specific side-chain configurations (e.g., XXXG, XXLG) exhibit higher binding affinity, as shown by competitive displacement assays . Xyloglucan endotransglycosylase (XET) activity further remodels these interactions by cleaving and re-ligating xyloglucan chains, dynamically adjusting wall rigidity during cell expansion .

Q. What enzymatic strategies are employed to hydrolyze this compound, and how does transglycosylation affect their function?

Nasturtium β-D-glucosidase hydrolyzes this compound with unsubstituted non-reducing termini (e.g., GXXG) but is sterically hindered by galactose substitutions . XET, conversely, performs transglycosylation, transferring xyloglucan segments to acceptor oligosaccharides (e.g., Xyl₂-Glc₃), reducing polymer length and viscosity . This dual activity—hydrolysis and transglycosylation—enables precise regulation of wall loosening during growth .

Advanced Research Questions

Q. What challenges exist in the chemical synthesis of this compound, and how can automated glycan assembly address these?

Chemical synthesis faces challenges in stereoselective glycosidic bond formation and side-chain diversification. Automated glycan assembly (AGA) streamlines this by using photolabile protecting groups and iterative coupling cycles. For example, phosphonate chemistry enables precise α-xylose linkages, while orthogonal protecting groups facilitate galactose and fucose additions . AGA has successfully generated libraries of this compound for functional studies .

Q. How do fungal glycoside hydrolases specifically cleave xyloglucan structures, and what structural motifs dictate substrate specificity?

Basidiomycete-derived GH12 and GH5 enzymes cleave xyloglucan at distinct sites. GH12 xyloglucanases (e.g., Xeg12A) target unbranched glucan regions, producing heptasaccharides (XXXG), while GH5 enzymes (e.g., Xeg5A) hydrolyze galactosylated segments (XXLG, XLLG) . Specificity is dictated by subsite interactions: aromatic residues in the active site stabilize xylose side-chains, while polar residues coordinate with galactose .

Q. How do structural variations in this compound affect their bioactivity in plant growth regulation?

Anti-auxin activity requires a terminal α-1,2-fucose residue (e.g., XG9), while galactose substitutions (e.g., XLLG) abolish this effect due to steric hindrance . Oligosaccharides with two α-xylose residues (e.g., Xyl₂-Glc₃) act as XET acceptors, promoting depolymerization and wall loosening, whereas monosubstituted analogs are inactive .

Q. What analytical approaches resolve contradictions in xyloglucan structural data across different plant species or environmental conditions?

Contradictions in structural data (e.g., galactose distribution in Copaifera langsdorfii populations) are resolved using comparative enzymatic fingerprinting and environmental metabolomics. HPAEC-PAD and MALDI-TOF distinguish species-specific oligosaccharide profiles, while isotopic labeling tracks biosynthesis variations under environmental stressors .

Q. How can advanced mass spectrometry techniques improve the profiling of xyloglucan oligosaccharide isomers?

Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS (HILIC-ESI-CID-MS/MS²) resolves isomeric oligosaccharides (e.g., XXLG vs. XLXG) by fragmenting side-chain-specific ions. Parallel HPAEC-PAD/MS detection further correlates retention times with mass signatures, enabling high-throughput structural annotation .

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